3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812031
InChI: InChI=1S/C24H29N3O2/c1-17(2)16-27-21-6-4-3-5-20(21)26-23(27)11-13-25-24(28)10-8-18-7-9-22-19(15-18)12-14-29-22/h3-7,9,15,17H,8,10-14,16H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

CAS No.:

Cat. No.: VC14812031

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide -

Specification

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide
Standard InChI InChI=1S/C24H29N3O2/c1-17(2)16-27-21-6-4-3-5-20(21)26-23(27)11-13-25-24(28)10-8-18-7-9-22-19(15-18)12-14-29-22/h3-7,9,15,17H,8,10-14,16H2,1-2H3,(H,25,28)
Standard InChI Key ZRMITMDIWYRNLJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=CC4=C(C=C3)OCC4

Introduction

Molecular Composition

  • IUPAC Name: 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide

  • Core Functional Groups:

    • Benzofuran moiety: A bicyclic structure composed of a benzene ring fused to a furan.

    • Benzimidazole moiety: A fused aromatic heterocycle containing nitrogen atoms.

    • Amide linkage: Connecting the benzofuran and benzimidazole units via a propanamide chain.

General Synthetic Approach

The synthesis of compounds like this typically involves:

  • Formation of Benzofuran Derivatives: Starting with o-hydroxyacetophenone and reacting it with chloroacetone under acidic or basic conditions to yield benzofuran derivatives .

  • Benzimidazole Synthesis: Benzimidazoles are often synthesized by cyclization of o-phenylenediamines with carboxylic acids or their derivatives .

  • Coupling Reaction: The final step involves linking the benzofuran and benzimidazole units via an amide bond using coupling agents like EDCI or DCC.

Challenges in Synthesis

  • The stability of intermediates can be affected by steric hindrance due to bulky groups.

  • Purification may require advanced chromatographic techniques due to close structural similarities among by-products.

Pharmacological Potential

Compounds containing benzofuran and benzimidazole scaffolds are known for their diverse biological activities:

  • Anti-inflammatory and Analgesic Properties: Benzofuran derivatives have demonstrated COX inhibition and anti-inflammatory effects .

  • Anticancer Activity: Benzimidazole-based compounds often exhibit cytotoxicity against cancer cell lines by inducing apoptosis or disrupting DNA synthesis .

  • Antimicrobial Effects: Both moieties have shown antibacterial and antifungal activity in various studies .

While the specific activity of this compound has not been extensively documented, its structural features suggest potential as a pharmacologically active agent.

Molecular Docking and Mechanistic Insights

Molecular modeling studies on similar compounds indicate:

  • Strong interactions with enzymes like kinases, proteases, or bacterial targets.

  • Hydrogen bonding and π-stacking interactions with active sites enhance binding affinity.

Recent Studies on Related Compounds

  • Benzofuran Derivatives: Recent research highlights their role in anticancer therapies, particularly selective toxicity against leukemia cell lines .

  • Benzimidazole Derivatives: These compounds are being explored for their metabolic stability and broad-spectrum antimicrobial activity .

Future Directions

Research could focus on:

  • SAR Studies: Systematic modification of substituents to optimize biological activity.

  • In Vivo Testing: Evaluating pharmacokinetics and toxicity profiles.

  • Hybrid Molecules: Combining benzofuran-benzimidazole scaffolds with other pharmacophores.

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